molecular formula C9H9ClO3S2 B12069709 3-(Allyloxy)-4-chloro-5-(methylthio)thiophene-2-carboxylic acid

3-(Allyloxy)-4-chloro-5-(methylthio)thiophene-2-carboxylic acid

Cat. No.: B12069709
M. Wt: 264.8 g/mol
InChI Key: CEFDRXRZKVRTRB-UHFFFAOYSA-N
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Description

3-(Allyloxy)-4-chloro-5-(methylthio)thiophene-2-carboxylic acid is a thiophene derivative. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic synthesis. This compound, in particular, features an allyloxy group, a chloro substituent, and a methylthio group, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Allyloxy)-4-chloro-5-(methylthio)thiophene-2-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reactions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-(Allyloxy)-4-chloro-5-(methylthio)thiophene-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group yields sulfoxides or sulfones, while substitution reactions can yield a variety of functionalized thiophene derivatives .

Mechanism of Action

The mechanism of action of 3-(Allyloxy)-4-chloro-5-(methylthio)thiophene-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved can vary widely based on the biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Allyloxy)-4-chloro-5-(methylthio)thiophene-2-carboxylic acid is unique due to its combination of substituents, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C9H9ClO3S2

Molecular Weight

264.8 g/mol

IUPAC Name

4-chloro-5-methylsulfanyl-3-prop-2-enoxythiophene-2-carboxylic acid

InChI

InChI=1S/C9H9ClO3S2/c1-3-4-13-6-5(10)9(14-2)15-7(6)8(11)12/h3H,1,4H2,2H3,(H,11,12)

InChI Key

CEFDRXRZKVRTRB-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C(=C(S1)C(=O)O)OCC=C)Cl

Origin of Product

United States

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